5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic heterocyclic compound featuring a tetrahydrothienopyridine core substituted at the 5-position with a trifluoroethyl group. This structural motif is part of a broader class of thienopyridine derivatives, which are pharmacologically significant due to their diverse biological activities.
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)6-13-3-1-8-7(5-13)2-4-14-8/h2,4H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLBJLHXEBQOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the reaction of a suitable pyridine derivative with a trifluoroethylating agent. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various receptors and enzymes:
- α-2 Adrenergic Receptor Modulation : Research indicates that modifications at the 3- and 7-positions of tetrahydrothieno[3,2-c]pyridine can enhance selectivity and potency as inhibitors of the α-2 adrenergic receptor. The introduction of trifluoromethyl groups has been shown to modulate binding affinities significantly .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated activity against prostate cancer (PC3) and leukemia (K562) cells at low concentrations .
Agrochemical Applications
The unique properties of the trifluoroethyl group also make this compound relevant in agrochemistry:
- Antifungal Activity : Compounds derived from tetrahydrothieno[3,2-c]pyridine have been evaluated for their antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies indicate that certain derivatives can achieve inhibition rates comparable to established fungicides .
- Insecticidal Properties : The compound's derivatives have shown moderate insecticidal activities against agricultural pests. This suggests potential applications in pest management strategies .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study focused on the anticancer potential of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives revealed significant cytotoxicity against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Agrochemical Performance
Research on the antifungal properties of tetrahydrothieno[3,2-c]pyridine derivatives demonstrated effective inhibition against various fungal strains at concentrations lower than traditional fungicides. This highlights their potential use in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 2-chlorobenzyl (Ticlopidine) and 2-fluorobenzyl substituents enhance antiplatelet and antithrombotic activities, likely by stabilizing charge interactions with target receptors (e.g., P2RY12 in platelets) .
- Heterocyclic Linkers : Triazolylmethyl derivatives shift activity toward antifungal applications, emphasizing the role of substituent polarity and hydrogen-bonding capacity .
- Stereochemistry : The (S)-configured butenyl derivative (98% yield) highlights the importance of enantioselective synthesis for optimizing pharmacokinetic profiles .
Pharmacological and Metabolic Profiles
- Ticlopidine : Extensive CYP-mediated metabolism (CYP2B6, CYP2C19) leads to active metabolites but also variability in efficacy and adverse effects (e.g., neutropenia) .
- Triazolylmethyl Derivatives : Predicted to have favorable ADMET properties, including moderate logP values (2.1–3.5) and low hepatotoxicity risk .
- Trifluoroethyl Analog (Inferred) : The CF₃ group may reduce oxidative metabolism by CYPs, enhancing half-life. Its electronegativity could improve receptor binding compared to ethyl or benzyl substituents.
Biological Activity
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological effects, and relevant case studies.
Synthesis
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has been extensively documented. The compound can be synthesized through various methods such as the Pictet-Spengler reaction or via thiophene synthesis techniques. These methods allow for the introduction of different substituents that can modulate biological activity.
| Method | Description |
|---|---|
| Pictet-Spengler Reaction | A classical method for synthesizing tetrahydrothieno derivatives. |
| Thiophene Synthesis | Involves the use of thiophene chemistry to create complex structures. |
Biological Activity
Research has highlighted several biological activities associated with this compound and its analogs:
-
Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) :
- Compounds with the tetrahydrothieno[3,2-c]pyridine scaffold have shown potent inhibition of hPNMT. This enzyme is crucial for the biosynthesis of catecholamines and is a target for treating conditions like hypertension and depression. The introduction of trifluoroethyl groups has been shown to enhance selectivity and potency against hPNMT compared to other analogs like benzylamine .
- α2-Adrenoceptor Affinity :
- Anti-inflammatory Properties :
Case Studies
Several studies have evaluated the biological effects of tetrahydrothieno derivatives:
-
Study on hPNMT Inhibition :
A series of substituted tetrahydrothieno compounds were synthesized and tested for their inhibitory effects on hPNMT. Results indicated that compounds with trifluoroethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts. -
Inflammation Model :
In a model assessing TNF-alpha production in response to LPS stimulation in rat blood samples, several tetrahydrothieno derivatives displayed significant inhibitory activity. The most potent compounds were identified as potential candidates for further development in anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
